molecular formula C26H24N2OS B11106809 4-tert-butyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

4-tert-butyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11106809
M. Wt: 412.5 g/mol
InChI Key: CSNLCSVOUINGFO-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a thiazole ring substituted with phenyl groups and a tert-butyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Substitution with Phenyl Groups: The phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using reagents like carbodiimides or coupling agents.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(TERT-BUTYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE: Lacks one phenyl group compared to the target compound.

    4-(TERT-BUTYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)BENZAMIDE: Contains methyl groups instead of phenyl groups on the thiazole ring.

    4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-OXAZOL-2-YL)BENZAMIDE: Features an oxazole ring instead of a thiazole ring.

Uniqueness

4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both phenyl groups on the thiazole ring and the tert-butyl group on the benzamide moiety. This combination of structural features may impart specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C26H24N2OS

Molecular Weight

412.5 g/mol

IUPAC Name

4-tert-butyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C26H24N2OS/c1-26(2,3)21-16-14-20(15-17-21)24(29)28-25-27-22(18-10-6-4-7-11-18)23(30-25)19-12-8-5-9-13-19/h4-17H,1-3H3,(H,27,28,29)

InChI Key

CSNLCSVOUINGFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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